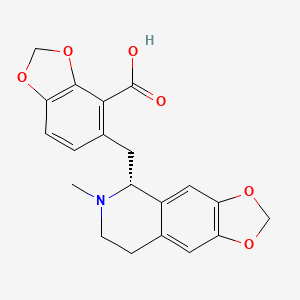
Coryximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coryximine is an isoquinoline alkaloid isolated from the genus Corydalis, which is known for its rich source of biologically active alkaloids. This compound has been identified as a compound with significant pharmacological properties, including cytotoxic and antimicrobial activities .
Méthodes De Préparation
The synthetic routes for Coryximine involve the isolation from the tubers of Corydalis ternata. The process includes maceration and acid-base extraction methods to obtain the alkaloids
Analyse Des Réactions Chimiques
Coryximine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Coryximine has been extensively studied for its cytotoxic and antimicrobial activities. It has shown significant inhibitory effects on several human tumor cell lines, making it a potential candidate for anticancer therapies . Additionally, this compound exhibits antimicrobial properties, which could be useful in developing new antibiotics to combat drug-resistant strains . Its versatile biological activities also make it a valuable compound for further medicinal chemistry research .
Mécanisme D'action
The mechanism of action of Coryximine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, which is crucial for its neuroprotective effects . Additionally, this compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Coryximine is unique among isoquinoline alkaloids due to its specific biological activities. Similar compounds include berberine, coptisine, stylopine, and protopine, which also exhibit various pharmacological properties . this compound’s distinct structure and activity profile make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H19NO6 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
5-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1 |
Clé InChI |
MVXPONFJJHYSIL-CQSZACIVSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


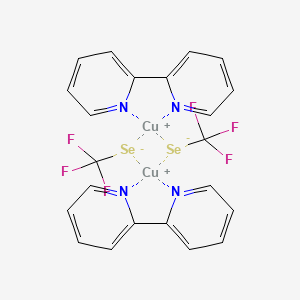

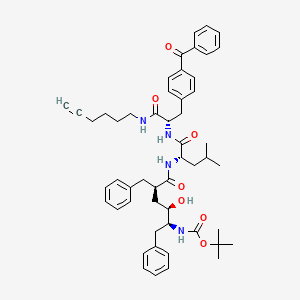
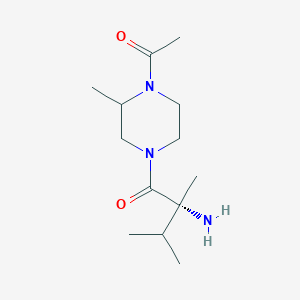
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)

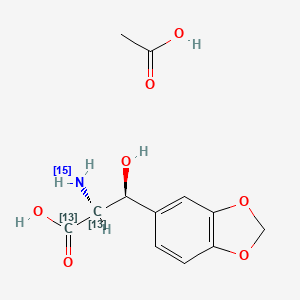
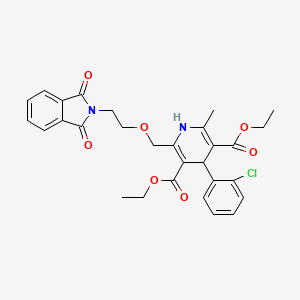
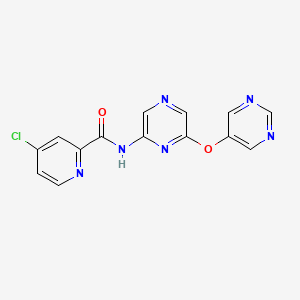
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
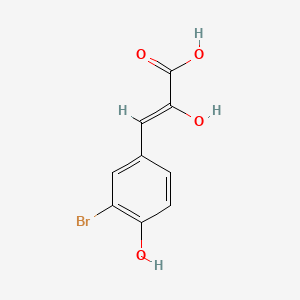
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
